molecular formula C14H13N5O2 B2503492 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 941929-98-2

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2503492
CAS RN: 941929-98-2
M. Wt: 283.291
InChI Key: BMQKMRRIMTYMRT-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a versatile chemical compound with immense potential for scientific research. It has been used in the synthesis of various pyridine, thiazole, and pyrazole analogues .


Synthesis Analysis

The compound has been synthesized in various studies. For instance, it was synthesized by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . The structural elucidation of the products was proven by the collections of spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by various spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data . The bond lengths and bond angles are in good agreement with related structures .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it was used in Knoevenagel reactions of 4-(diphenylamino)benzaldehyde with their corresponding thiazolidin-5-one derivatives .


Physical And Chemical Properties Analysis

The compound has unique physical and chemical properties. For instance, its IR, 1H and 13C NMR, and GC-MS spectra, and elemental analyses were performed at the Micro analytical center of the Faculty of Science, Cairo University, Cairo, Egypt .

Scientific Research Applications

Antitumor Activity

Several pyrazolo[3,4-d]pyrimidine analogues, including structures similar to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, have been prepared and explored for their antitumor properties. A study by El-Morsy et al. (2017) found that a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate activity against the human breast adenocarcinoma cell line MCF7, highlighting the scaffold's potential in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated them for their antimicrobial and anti-5-lipoxygenase activities. The study revealed that some compounds exhibited moderate antimicrobial activity against various pathogens and suggested their potential as lead compounds for further investigations in antimicrobial therapy (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, Ben Jannet, 2016).

Anticancer and Kinase Inhibition

Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines and evaluated them for in vitro anticancer activity against a range of cancer cell lines. The compounds showed potent anticancer activities and promising inhibitory action against several kinases, indicating the potential of pyrazolo[3,4-d]pyrimidine derivatives as multitargeted kinase inhibitors for cancer treatment (Elzahabi, Nossier, Khalifa, Alasfoury, & El‐Manawaty, 2018).

Mechanism of Action

The compound has shown promising biological activities. For example, it exhibited better efficiency against the A-549 cell line, with IC50 = 0.00803 and 0.0095 μM, respectively . The newly synthesized compounds were docked inside the active sites of the selected proteins and were found to demonstrate proper binding .

Future Directions

The compound has immense potential for future research. It has shown promising results in various studies, especially in the field of anticancer research . Therefore, it can provide a very good basis for the development of new hits .

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-3-5-11(6-4-9)19-13-12(7-16-19)14(21)18(8-15-13)17-10(2)20/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQKMRRIMTYMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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